![molecular formula C14H11N B2892812 1-(naphthalen-2-yl)-1H-pyrrole CAS No. 412284-19-6](/img/structure/B2892812.png)
1-(naphthalen-2-yl)-1H-pyrrole
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Overview
Description
The compound “1-(naphthalen-2-yl)-1H-pyrrole” seems to be a derivative of naphthalene and pyrrole . Naphthalene is a polycyclic aromatic hydrocarbon with the formula C10H8, consisting of two fused benzene rings. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The compound “1-(naphthalen-2-yl)-1H-pyrrole” would be a combination of these two structures .
Synthesis Analysis
While specific synthesis methods for “1-(naphthalen-2-yl)-1H-pyrrole” were not found, there are general methods for synthesizing naphthalene derivatives. For instance, 2-naphthol has been used in the design and synthesis of various heterocyclic compounds due to its unique reactivity, easy accessibility, and low cost .
Scientific Research Applications
Organocatalysis
1-(Naphthalen-2-yl)-1H-pyrrole derivatives show potential as organocatalysts. For instance, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, a related compound, effectively catalyzes asymmetric Michael addition reactions, offering good to high yield and excellent enantioselectivities. This catalyst is believed to form hydrogen bonds with reactants like β-nitrostyrene, which is crucial for its catalytic activity (Cui Yan-fang, 2008).
Conducting Polymers
Derivatives of 1-(naphthalen-2-yl)-1H-pyrrole, such as bis(pyrrol-2-yl) arylenes, have been used to create conducting polymers. These materials are synthesized through electropolymerization and exhibit low oxidation potentials, making them stable in their conducting form. This property is critical for applications in electronic devices (G. Sotzing et al., 1996).
Luminescence Sensing
Certain 1-(naphthalen-2-yl)-1H-pyrrole derivatives can function as sensitive luminescence sensors. For example, 1-(1H-phenanthro[9,10-d]imidazol-2-yl)naphthalen-2-ol demonstrates bright white light emission and mechanochromic behavior. It can also act as a ratiometric luminescence sensor for detecting substances like Al3+ and pyrophosphate in solutions, making it useful in environmental monitoring and analytical chemistry (Sanghamitra Sinha et al., 2019).
Photoreaction Studies
The photoreaction of naphthalene with pyrrole, which generates products like 2-(1,4-dihydro-1-naphthyl)-pyrrole, has been explored to understand the reaction mechanisms involved. This research provides insights into the fluorescence quenching and solvent effects in such reactions, which are relevant for developing new materials and understanding chemical interactions (J. Mccullough et al., 1972).
Fluorescence 'Turn-On' Sensors
1-(Naphthalen-2-yl)-1H-pyrrole derivatives, like 1-(Pyridin-2-yl-hydrazonomethyl)-naphthalen-2-ol (PNOH), have been designed as dual chemo-sensors for metals like Al3+ and Zn2+. These compounds exhibit 'turn-on' luminescence properties and can detect trace amounts of these metals through complex formation, important for environmental and biological applications (Naren Mudi et al., 2021).
Future Directions
properties
IUPAC Name |
1-naphthalen-2-ylpyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-2-6-13-11-14(8-7-12(13)5-1)15-9-3-4-10-15/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOKCPPMEHWLQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(naphthalen-2-yl)-1H-pyrrole |
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